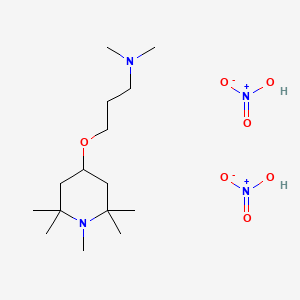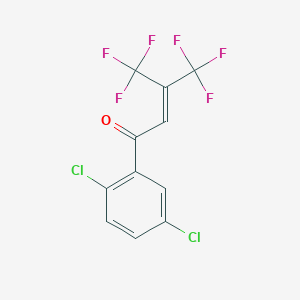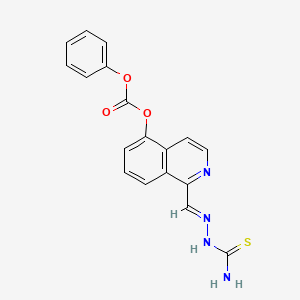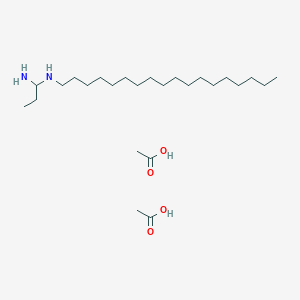![molecular formula C7H8BrF7O B14679169 1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane CAS No. 37027-49-9](/img/structure/B14679169.png)
1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane is an organic compound with the molecular formula C7H12BrF7O. This compound is characterized by the presence of a bromine atom and a heptafluoropropyl group attached to a butane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane typically involves the reaction of 1-bromo-4-chlorobutane with 1,1,1,2,3,3,3-heptafluoropropanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the substitution of the chlorine atom with the heptafluoropropyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used for these reactions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.
Applications De Recherche Scientifique
1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane involves its interaction with nucleophiles and bases. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new bonds and the substitution of the bromine atom. The heptafluoropropyl group can influence the reactivity and stability of the compound, making it a valuable tool in various chemical reactions.
Comparaison Avec Des Composés Similaires
1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane can be compared with other similar compounds such as:
1-Bromo-4-chlorobutane: This compound has a chlorine atom instead of the heptafluoropropyl group, making it less fluorinated and less reactive in certain reactions.
4-Bromo-1-butene: This compound has a double bond, which makes it more reactive in addition reactions compared to this compound.
1-Bromo-3-butene: Similar to 4-Bromo-1-butene, but with the double bond in a different position, affecting its reactivity and the types of reactions it undergoes.
These comparisons highlight the unique properties of this compound, particularly its fluorinated nature and its reactivity in nucleophilic substitution reactions.
Propriétés
Numéro CAS |
37027-49-9 |
|---|---|
Formule moléculaire |
C7H8BrF7O |
Poids moléculaire |
321.03 g/mol |
Nom IUPAC |
1-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)butane |
InChI |
InChI=1S/C7H8BrF7O/c8-3-1-2-4-16-5(9,6(10,11)12)7(13,14)15/h1-4H2 |
Clé InChI |
GELXZLDTAYMMSK-UHFFFAOYSA-N |
SMILES canonique |
C(CCBr)COC(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
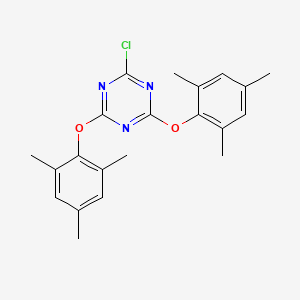
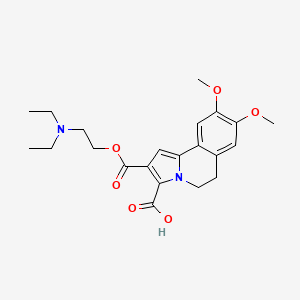


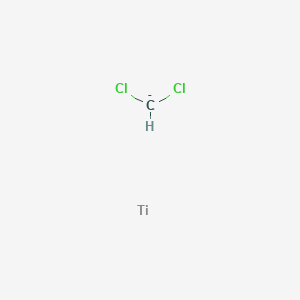
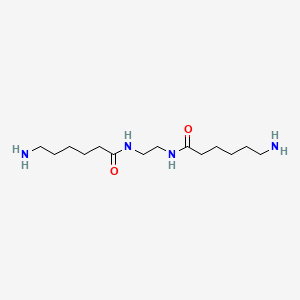
![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)
